3-Ethyl-4-iodo-1-methylpyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

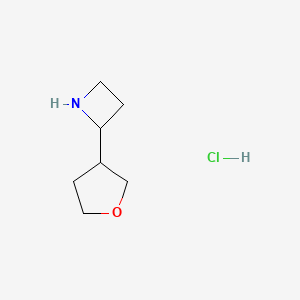

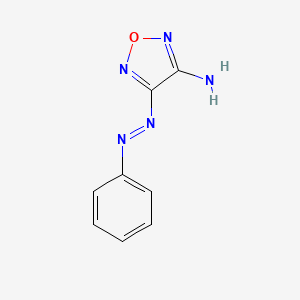

3-Ethyl-4-iodo-1-methylpyrazole is a chemical compound with the molecular formula C9H13IN2O2 . It is also known by other names such as ethyl 3-(4-iodo-3-methylpyrazol-1-yl)propanoate .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-4-iodo-1-methylpyrazole is based on the pyrazole core, which is a five-membered heterocycle derived from the parent pyrazole . The specific substitutions at the 3rd, 4th, and 1st positions of the pyrazole ring result in the unique structure of 3-Ethyl-4-iodo-1-methylpyrazole .Chemical Reactions Analysis

Pyrazoles, including 3-Ethyl-4-iodo-1-methylpyrazole, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations . The specific reactions that 3-Ethyl-4-iodo-1-methylpyrazole can undergo would depend on the reaction conditions and the presence of other reactants.科学的研究の応用

Oxidative Iodination

Research has explored the oxidative iodination of N-methylpyrazoles, including those with substituents like 3-Ethyl-4-iodo-1-methylpyrazole. Such pyrazoles, with both electron-donor and electron-acceptor substituents, can undergo oxidative iodination, leading to the formation of iodinated derivatives, essential for various chemical processes (Vasilevskii & Shvartsberg, 1980).

Synthesis and Properties

In another study, the focus was on synthesizing and investigating the properties of S-alkylderivatives of pyrazole compounds, which could include derivatives like 3-Ethyl-4-iodo-1-methylpyrazole. These compounds have significant potential in the pharmaceutical industry due to their biological activity (Hotsulia & Kulish, 2020).

Fluorination and Carboxylation

The fluorination of pyrazole derivatives, a category that includes 3-Ethyl-4-iodo-1-methylpyrazole, has been studied, demonstrating selective fluorination under specific conditions. Such reactions are crucial for the development of various organic compounds with potential applications in medicine and industry (Makino & Yoshioka, 1988).

Magnetic Behaviour and Cluster Formation

Research has also delved into the magnetic behavior of compounds formed from pyrazole derivatives. For instance, the study of tetrafluoroborate decomposition in reactions with pyrazole compounds like 3-Ethyl-4-iodo-1-methylpyrazole can lead to the formation of fluoride-containing clusters, which are significant in material science and magnetic studies (Hoedt & Reedijk, 1981).

Chemical Transformations and Tautomerism

The study of tautomerism in pyrazole derivatives, which can include 3-Ethyl-4-iodo-1-methylpyrazole, offers insights into their chemical behavior. Understanding these tautomeric shifts is essential for predicting the behavior of these compounds in various chemical reactions (Catalán et al., 1989).

Solid-State Structures

The investigation of the solid-state structures of NH-pyrazoles, including derivatives like 3-Ethyl-4-iodo-1-methylpyrazole, helps in understanding their molecular arrangements and potential applications in crystallography and materials science (Goddard et al., 1999).

特性

IUPAC Name |

3-ethyl-4-iodo-1-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9IN2/c1-3-6-5(7)4-9(2)8-6/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKMTWCKLACYDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2373691.png)

![2-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2373700.png)

![N-(3-acetamidophenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2373701.png)

![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)-2-phenyl-1-ethanamine](/img/structure/B2373702.png)

![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)

![N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2373711.png)